molecular formula C12H14N2O3 B14452989 5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione CAS No. 75524-08-2

5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B14452989
CAS No.: 75524-08-2
M. Wt: 234.25 g/mol
InChI Key: PVKBVMQSXIHKOT-UHFFFAOYSA-N
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Description

5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring with various substituents, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include:

    Reagents: Aldehyde, β-keto ester, urea

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Biginelli reaction, with considerations for scalability, yield, and purity. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrimidine derivatives

    Reduction: Formation of dihydropyrimidine derivatives

    Substitution: Introduction of different substituents on the pyrimidine ring

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction may produce tetrahydropyrimidine derivatives.

Scientific Research Applications

5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways

    Receptor Modulation: Binding to and modulating the activity of specific receptors

    Signal Transduction: Affecting intracellular signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-hydroxy-5-methyldihydropyrimidine-4,6(1H,5H)-dione
  • 5-Ethyl-2-hydroxy-5-ethyldihydropyrimidine-4,6(1H,5H)-dione
  • 5-Ethyl-2-hydroxy-5-propyldihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl group, in particular, may enhance its interaction with biological targets and improve its pharmacokinetic profile.

Properties

CAS No.

75524-08-2

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-ethyl-2-hydroxy-5-phenyl-1,3-diazinane-4,6-dione

InChI

InChI=1S/C12H14N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7,11,17H,2H2,1H3,(H,13,15)(H,14,16)

InChI Key

PVKBVMQSXIHKOT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(NC1=O)O)C2=CC=CC=C2

Origin of Product

United States

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